molecular formula C19H17F3N2O2 B5123385 1-(4-Methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione

1-(4-Methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione

Cat. No.: B5123385
M. Wt: 362.3 g/mol
InChI Key: PAWLRIBWISBPJI-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione is a synthetic organic compound It is characterized by the presence of a pyrrolidine-2,5-dione core, substituted with a 4-methylphenyl group and a 3-(trifluoromethyl)phenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 4-methylphenyl group and the 3-(trifluoromethyl)phenylmethylamino group can be done through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: May have pharmacological properties that could be explored for drug development.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-3-aminopyrrolidine-2,5-dione: Similar structure but lacks the trifluoromethyl group.

    1-(4-Methylphenyl)-3-[[3-methylphenyl]methylamino]pyrrolidine-2,5-dione: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

1-(4-Methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties, reactivity, and potential applications. The trifluoromethyl group is known for its electron-withdrawing effects, which can affect the compound’s stability and interactions with other molecules.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylamino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c1-12-5-7-15(8-6-12)24-17(25)10-16(18(24)26)23-11-13-3-2-4-14(9-13)19(20,21)22/h2-9,16,23H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWLRIBWISBPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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